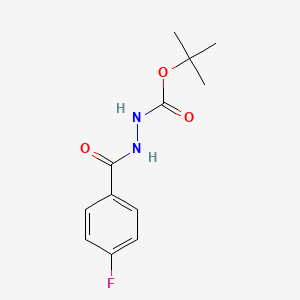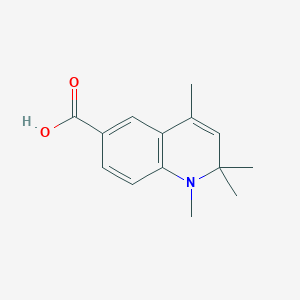
2-(4-Bromo-3-methylphenyl)ethan-1-ol
概要
説明
2-(4-Bromo-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:
Bromination: 3-Methylacetophenone is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield 2-bromo-1-(4-bromo-3-methylphenyl)ethanone.
Reduction: The resulting bromo ketone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a simpler phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Bromo-3-methylphenyl)ethanone or 2-(4-Bromo-3-methylphenyl)acetaldehyde.
Reduction: 2-(4-Methylphenyl)ethan-1-ol.
Substitution: 2-(4-Azido-3-methylphenyl)ethan-1-ol or 2-(4-Cyano-3-methylphenyl)ethan-1-ol.
科学的研究の応用
2-(4-Bromo-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 2-(4-Bromo-3-methylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-(4-Bromo-3-methylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-(4-Bromo-phenyl)ethan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-Methylphenyl)ethan-1-ol: Lacks the bromine atom, resulting in different chemical properties and applications.
2-(4-Chloro-3-methylphenyl)ethan-1-ol: Contains a chlorine atom instead of bromine, which can lead to variations in reactivity and biological effects.
The presence of both the bromine atom and the methyl group in this compound makes it unique, offering distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRREYGPAJFLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)




amine](/img/structure/B1400920.png)



